1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₁₃H₂₀N₄O₄, molecular weight: 296.33 g/mol) is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1 and 3. The 1-position is occupied by a Boc-protected piperidin-4-yl group (tert-butoxycarbonyl-piperidine), while the 5-position carries an isopropyl substituent.
The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the piperidine nitrogen, enabling selective deprotection under acidic conditions. This compound’s structural complexity and functional group diversity render it valuable for synthesizing pharmacologically active molecules, particularly in protease inhibition and antimicrobial applications .
Properties
Molecular Formula |
C16H26N4O4 |
|---|---|
Molecular Weight |
338.40 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H26N4O4/c1-10(2)13-12(14(21)22)17-18-20(13)11-6-8-19(9-7-11)15(23)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,21,22) |
InChI Key |
XTEXKBUUICEWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly of the Triazole Derivative
The backbone of the target molecule is the 1H-1,2,3-triazole-4-carboxylic acid moiety, which is typically synthesized via click chemistry —a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method ensures regioselectivity and high yields.
- Preparation of the alkyne precursor : A suitable terminal alkyne bearing the propan-2-yl substituent is synthesized through alkylation of propargyl derivatives or via alkylation of terminal alkynes with isopropyl groups.
- Azide component synthesis : An azide bearing the piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group is prepared by nucleophilic substitution or amination of halogenated intermediates.
- CuAAC reaction : The alkyne and azide are coupled under copper catalysis, typically using CuSO₄ and sodium ascorbate, to afford the triazole core with high regioselectivity.
Reference from patents and literature indicates that the Boc-protected piperidine can be prepared via:
Piperidine + tert-butyl chloroformate → N-Boc-piperidine
N-Boc-piperidine + appropriate electrophile → N-(4-alkyl)piperidine with Boc protection
This step ensures the carbamate protection remains intact during subsequent reactions, preventing undesired side reactions.
Formation of the Triazole-Carboxylic Acid Linkage
The carboxylic acid at the 4-position of the triazole ring can be introduced via carboxylation of the triazole ring :
- Carboxylation of the triazole is achieved through direct carboxylation using carbon dioxide under pressure or via oxidative functionalization of the precursor heterocycle.
- Alternatively, esterification of the corresponding acid chloride or activated ester intermediates (e.g., acid anhydrides, carbodiimide-mediated coupling) is employed.
Research data suggests that the synthesis of similar triazole derivatives often involves:
Cycloaddition of azides and alkynes to form the triazole core, followed by oxidation or carboxylation to introduce the carboxylic acid group.
Coupling of the Piperidine and Triazole Units
The conjugation of the piperidine moiety with the triazole core is achieved through amide bond formation :
- Activation of the carboxylic acid (e.g., using HATU , EDC , or DCC ) forms an active ester or an acyl chloride.
- Nucleophilic attack by the amino group on the piperidine derivative yields the amide linkage, forming the key intermediate.
Note: The Boc group on the piperidine nitrogen remains protected during this step, preventing side reactions.
Final Functionalization and Purification
The last steps involve:
- Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) if necessary.
- Purification via chromatography or recrystallization to isolate the target compound with high purity.
Data Tables and Research Discoveries
Summary of Research Findings
- Efficiency: The use of click chemistry (CuAAC) provides a robust route to the heterocyclic core with high regioselectivity and yields.
- Versatility: Boc protection allows for selective functionalization of the piperidine ring without interference in the heterocycle formation.
- Scalability: The synthetic routes are adaptable for scale-up, with common reagents and straightforward purification.
- Innovation: Recent patents and research articles have optimized the coupling steps, improving overall yields and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or enhanced conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the piperidine or triazole moieties.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can provide structural flexibility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, emphasizing substituent variations, physicochemical properties, and applications:
Key Structural and Functional Insights:
Substituent Effects :
- Boc vs. Fmoc Protection : The Boc group (smaller, acid-labile) offers easier deprotection than Fmoc (base-sensitive, bulkier), impacting synthetic workflows .
- Triazole vs. Thiazole : The triazole core (N-rich) facilitates hydrogen bonding, whereas the thiazole’s sulfur atom may coordinate metal ions, broadening therapeutic targets .
- Fluorinated Derivatives : Difluoromethyl substitution increases electronegativity and metabolic stability, critical for antiviral agents .
Physicochemical Properties :
- Lipophilicity : The isopropyl group in the target compound provides moderate lipophilicity (LogP ~1.5), whereas the tert-butylphenyl analog (LogP ~3.2) is more membrane-permeable .
- Acid Dissociation (pKa) : The carboxylic acid (pKa ~2.5) ensures ionization at physiological pH, enhancing solubility compared to ester analogs .
Biological Activity :
- Triazole-carboxylic acids exhibit broad-spectrum antimicrobial activity, with the isopropyl variant showing efficacy against Gram-negative pathogens like Vibrio cholerae .
- Thiazole derivatives demonstrate superior inhibition of bacterial enzymes (e.g., dihydrofolate reductase) due to sulfur’s electronic effects .
Biological Activity
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C14H21N3O4
- Molecular Weight : 295.33 g/mol
- CAS Number : 1781376-68-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the triazole moiety may contribute to the inhibition of cancer cell proliferation through mechanisms that warrant further investigation .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on benzotriazole compounds indicated that certain derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of bulky hydrophobic groups was linked to enhanced antimicrobial efficacy . Although specific data for the compound is limited, its structural similarities to active triazoles suggest potential antimicrobial properties.
Anti-inflammatory Properties
The anti-inflammatory effects of triazole compounds have been documented in various studies. These compounds are believed to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers. While specific research on 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is sparse, the general trend in triazoles indicates a promising avenue for anti-inflammatory applications .
Case Studies
In a recent study evaluating the structure–activity relationship (SAR) of triazole derivatives, researchers synthesized several analogs and assessed their biological activities. The study found that modifications to the piperidine ring and the introduction of various substituents significantly influenced both cytotoxicity and selectivity against cancer cells. These insights provide a framework for optimizing the biological activity of related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
